Methyl 1-methylhydrazinecarboxylate
Overview
Description
“Methyl 1-methylhydrazinecarboxylate” is also known as “Methyl hydrazinocarboxylate” or “Methoxycarbonylhydrazine” or "Methyl carbazate" . It is an organic compound with the linear formula H2NNHCO2CH3 .
Synthesis Analysis
“this compound” has been used in the preparation of methyl 3- (4-methyl-benzyl-idene)carbazate . It was also used in the synthesis of imidazo [1,5-d] [1,2,4]triazines .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string COC(=O)NN . The InChI representation is 1S/C2H6N2O2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) .Chemical Reactions Analysis
“this compound” has been used as a practical alternative to hydrazine in the Wolff–Kishner reaction . This reaction involves the reduction of aromatic ketones and aldehydes to the corresponding methylene unit .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 90.08 . It has a boiling point of 108 °C/12 mmHg (lit.) and a melting point of 70-73 °C (lit.) .Scientific Research Applications
Oncology Research
Hydrazine derivatives, including procarbazine, a methylhydrazine derivative, have been studied for their therapeutic applications in oncology. For example, procarbazine, in combination with lomustine and vincristine (part of the PCV regimen), has demonstrated significant efficacy in extending overall survival in patients with newly diagnosed anaplastic oligodendroglioma, highlighting its role in chemotherapy-sensitive tumors (van den Bent et al., 2013). This study underscores the importance of methylhydrazine derivatives in enhancing treatment outcomes for specific cancer types.
Epigenetic Modifications
Research into the demethylating effects of hydrazine compounds, such as hydralazine, has shown promise in reactivating tumor suppressor genes in untreated cervical cancer. Hydralazine's ability to demethylate DNA and reactivate gene expression presents a novel approach to cancer therapy by targeting epigenetic modifications (Zambrano et al., 2005).
Environmental and Health Impact Studies
Studies on the carcinogenic potential of hydrazine compounds, such as 1,2-dimethylhydrazine, have contributed significantly to understanding the environmental and health impacts of these substances. For instance, the alkylation of nucleic acids by 1,2-dimethylhydrazine in rats and mice has been linked to its potent carcinogenicity, particularly for the colon (Hawks & Magee, 1974). Such studies are crucial for assessing the risks associated with environmental exposure to hydrazine compounds.
Chemical Synthesis and Sensor Development
Research on hydrazine-selective chemodosimetric sensors exemplifies the application of methylhydrazine derivatives in chemical synthesis and analytical chemistry. The development of a naphthalimide trifluoroacetyl acetonate compound capable of reacting selectively with hydrazine illustrates the potential for creating sensitive and selective sensors for environmental monitoring and safety applications (Lee et al., 2013).
Neuroprotection Research
The exploration of methylene blue and its derivatives for neuroprotective actions presents an intriguing application of hydrazine-related compounds. Methylene blue's ability to function as an alternative mitochondrial electron transfer carrier and provide protection against neurotoxicity offers potential therapeutic avenues for treating neurodegenerative diseases (Poteet et al., 2012).
Safety and Hazards
“Methyl 1-methylhydrazinecarboxylate” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It also causes damage to organs through prolonged or repeated exposure .
Mechanism of Action
Target of Action
Methyl 1-methylhydrazinecarboxylate is primarily used in the Wolf-Kishner reduction , a reaction that reduces carbonyl compounds to their corresponding methylene units . The primary targets of this compound are therefore aromatic ketones and aldehydes .
Mode of Action
The compound interacts with its targets by forming a carbomethoxyhydrazone intermediate . This intermediate is then easily decomposed to the reduced product, eliminating the need for large quantities of hydrazine .
Biochemical Pathways
The action of this compound is closely related to the one-carbon metabolism pathway . This pathway is critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides . The compound’s action influences various metabolic pathways, affecting cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
It’s known that the compound has a molecular weight of 10411 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of this compound is the reduction of aromatic ketones and aldehydes to the corresponding methylene unit . This reduction is a key step in several synthetic and biochemical processes.
Biochemical Analysis
Biochemical Properties
Methyl 1-methylhydrazinecarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as hydrazinecarboxylate synthase, which catalyzes the formation of hydrazinecarboxylate derivatives. The compound also interacts with proteins involved in the regulation of metabolic pathways, influencing the activity of enzymes like hydrazinecarboxylate dehydrogenase. These interactions are crucial for the compound’s role in biochemical processes, as they facilitate the conversion of substrates into desired products .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of hydrazinecarboxylate dehydrogenase, resulting in the accumulation of hydrazinecarboxylate derivatives. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biomedical research .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis and degradation of hydrazinecarboxylate derivatives. The compound interacts with enzymes such as hydrazinecarboxylate synthase and hydrazinecarboxylate dehydrogenase, which play essential roles in its metabolic processing. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, this compound can bind to proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it influences mitochondrial function and energy production. Understanding the subcellular localization of the compound is essential for elucidating its role in cellular processes .
properties
IUPAC Name |
methyl N-amino-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-5(4)3(6)7-2/h4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCAWBCCCGEMIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311832 | |
Record name | Methyl 1-methylhydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20628-41-5 | |
Record name | 20628-41-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245879 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 1-methylhydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-methylhydrazine carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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